![molecular formula C24H26N4O3S B2692585 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1173761-73-3](/img/structure/B2692585.png)
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
This compound has been studied for its synthesis and biological activity, particularly in the context of anticancer and antibacterial properties. Berest et al. (2011) described the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which showed significant in vitro anticancer and antibacterial activities, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Anticonvulsant Activity
Bunyatyan et al. (2020) researched new anticonvulsants leading to a series of related compounds that showed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This study contributes to understanding the structure-activity relationships of these compounds (Bunyatyan et al., 2020).
Cytotoxicity and Anticancer Activity
Kovalenko et al. (2012) reported on substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds exhibited considerable cytotoxicity and were tested for anticancer activity against various cancer cell lines, showing significant activity against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Potential as Anticancer and Antimicrobial Agents
A study by Antypenko et al. (2016) highlighted the potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. This research provides insights into the compound's efficacy against different cancer cell lines, including melanoma, leukemia, lung cancer, and colon cancer (Antypenko et al., 2016).
Structural Aspects and Properties
The structural aspects and properties of related compounds were studied by Karmakar et al. (2007), providing insights into the physicochemical properties and potential applications of these compounds in various biomedical fields (Karmakar et al., 2007).
Analgesic Activity
Osarodion (2023) explored the analgesic activity of related compounds, indicating their potential in pain management and contributing to the understanding of their biological activities (Osarodion, 2023).
Peptide Deformylase Inhibitors
Apfel et al. (2001) studied the compound as a potent and selective inhibitor of peptide deformylase, an enzyme involved in bacterial growth. This study highlights its potential use as an antibacterial agent (Apfel et al., 2001).
Mechanism of Action
Target of Action
The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often associated with the development and progression of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This interaction results in the disruption of cellular signaling networks, which can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the PI3K and HDAC pathways . PI3K is a part of the cellular signaling pathway for cell growth and survival, while HDAC is involved in the regulation of gene expression . The inhibition of these pathways by this compound can lead to multiple epigenetic modifications affecting signaling networks .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of multiple epigenetic modifications affecting signaling networks . These modifications can disrupt the normal function of cancer cells, leading to potent antiproliferative activities .
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-15(2)11-20-23(30)28-22(26-20)18-9-4-5-10-19(18)27-24(28)32-14-21(29)25-13-16-7-6-8-17(12-16)31-3/h4-10,12,15,20H,11,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVJRIMVGOMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.